molecular formula C13H25ClN2O3 B13467071 tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride

tert-butylN-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamatehydrochloride

Cat. No.: B13467071
M. Wt: 292.80 g/mol
InChI Key: GMUMNHAGAVPBPN-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride: is a chemical compound with the molecular formula C13H24N2O3·HCl. It is known for its unique bicyclic structure, which includes an oxabicyclo[2.2.2]octane ring system. This compound is often used in pharmaceutical research and development due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride typically involves the following steps:

    Formation of the oxabicyclo[2.2.2]octane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the aminomethyl group: This step involves the functionalization of the oxabicyclo[2.2.2]octane ring with an aminomethyl group, often through reductive amination.

    Carbamate formation: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclic ring system.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the aminomethyl group.

    Reduction: Reduced forms of the carbamate or aminomethyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a ligand for various biological targets. Its ability to interact with proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride is investigated for its potential therapeutic effects. It may have applications in treating neurological disorders due to its interaction with neurotransmitter receptors.

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
  • **tert-butyl N-{1-formyl-2-oxabicyclo[2.2.2]octan-4-yl}carbamate

Uniqueness

What sets tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate hydrochloride apart is its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications, particularly in pharmaceutical research where solubility and stability are crucial.

Properties

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12;/h4-9,14H2,1-3H3,(H,15,16);1H

InChI Key

GMUMNHAGAVPBPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CN.Cl

Origin of Product

United States

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